molecular formula C24H18Cl2N2O5S2 B11624542 4-chloro-N-{9-[(4-chlorophenyl)sulfonyl]-4-oxo-2,3,4,9-tetrahydro-1H-carbazol-6-yl}benzenesulfonamide

4-chloro-N-{9-[(4-chlorophenyl)sulfonyl]-4-oxo-2,3,4,9-tetrahydro-1H-carbazol-6-yl}benzenesulfonamide

Cat. No.: B11624542
M. Wt: 549.4 g/mol
InChI Key: PDLNUABSTMPVLF-UHFFFAOYSA-N
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Description

4-chloro-N-{9-[(4-chlorophenyl)sulfonyl]-4-oxo-2,3,4,9-tetrahydro-1H-carbazol-6-yl}benzenesulfonamide is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a carbazole core, sulfonyl groups, and chlorinated phenyl rings, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-{9-[(4-chlorophenyl)sulfonyl]-4-oxo-2,3,4,9-tetrahydro-1H-carbazol-6-yl}benzenesulfonamide typically involves multiple steps:

    Formation of the Carbazole Core: The initial step involves synthesizing the carbazole core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Sulfonyl Groups: The sulfonyl groups are introduced via sulfonation reactions, often using reagents like chlorosulfonic acid or sulfur trioxide.

    Chlorination: The chlorination of phenyl rings is typically carried out using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Coupling Reactions: The final step involves coupling the chlorinated carbazole with benzenesulfonamide under conditions that facilitate the formation of the desired product, often using catalysts and specific solvents to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with a focus on optimizing reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonyl groups, potentially converting them to sulfides or thiols.

    Substitution: The chlorinated phenyl rings are susceptible to nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under conditions that promote nucleophilic aromatic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while substitution reactions could produce a variety of substituted carbazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of complex organic molecules and can be used in the development of new synthetic methodologies.

Biology

Biologically, the compound’s potential as a pharmacophore makes it a candidate for drug development. Its structural features suggest it could interact with various biological targets, making it useful in the design of new therapeutic agents.

Medicine

In medicine, the compound’s potential therapeutic effects are of interest. It could be investigated for its activity against certain diseases, particularly those where sulfonamide derivatives have shown efficacy, such as bacterial infections or cancer.

Industry

Industrially, the compound could be used in the development of advanced materials, such as polymers or coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism by which 4-chloro-N-{9-[(4-chlorophenyl)sulfonyl]-4-oxo-2,3,4,9-tetrahydro-1H-carbazol-6-yl}benzenesulfonamide exerts its effects is likely multifaceted. It may interact with various molecular targets, including enzymes, receptors, and DNA. The sulfonyl groups could facilitate binding to specific proteins, while the carbazole core might intercalate with DNA or disrupt cellular membranes.

Comparison with Similar Compounds

Similar Compounds

    Bis(4-chlorophenyl)sulfone: This compound shares the sulfonyl and chlorinated phenyl features but lacks the carbazole core.

    4,4’-Dichlorodiphenyl sulfone: Similar in structure but with different functional groups and reactivity.

    Carbazole derivatives: Compounds with a carbazole core but different substituents.

Uniqueness

The uniqueness of 4-chloro-N-{9-[(4-chlorophenyl)sulfonyl]-4-oxo-2,3,4,9-tetrahydro-1H-carbazol-6-yl}benzenesulfonamide lies in its combination of a carbazole core with sulfonyl and chlorinated phenyl groups

Properties

Molecular Formula

C24H18Cl2N2O5S2

Molecular Weight

549.4 g/mol

IUPAC Name

4-chloro-N-[9-(4-chlorophenyl)sulfonyl-5-oxo-7,8-dihydro-6H-carbazol-3-yl]benzenesulfonamide

InChI

InChI=1S/C24H18Cl2N2O5S2/c25-15-4-9-18(10-5-15)34(30,31)27-17-8-13-21-20(14-17)24-22(2-1-3-23(24)29)28(21)35(32,33)19-11-6-16(26)7-12-19/h4-14,27H,1-3H2

InChI Key

PDLNUABSTMPVLF-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=O)C1)C3=C(N2S(=O)(=O)C4=CC=C(C=C4)Cl)C=CC(=C3)NS(=O)(=O)C5=CC=C(C=C5)Cl

Origin of Product

United States

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